molecular formula C19H21ClN2O4S B586586 1-Hydroxy Pioglitazone Hydrochloride CAS No. 146062-46-6

1-Hydroxy Pioglitazone Hydrochloride

Cat. No.: B586586
CAS No.: 146062-46-6
M. Wt: 408.9 g/mol
InChI Key: SBHOQYCDAHAMDW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of leriglitazone hydrochloride involves several steps, starting from the precursor pioglitazone. The synthetic route typically includes the following steps:

Industrial production methods involve optimizing these steps to ensure high yield and purity while maintaining cost-effectiveness and scalability.

Chemical Reactions Analysis

Leriglitazone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Leriglitazone hydrochloride can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields .

Scientific Research Applications

Leriglitazone hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Leriglitazone hydrochloride exerts its effects by activating peroxisome proliferator-activated receptor gamma. This activation modulates the expression of genes involved in mitochondrial biogenesis, oxidative stress reduction, and neuroinflammation. The compound restores mitochondrial function, decreases oxidative stress, and promotes remyelination by oligodendrocyte survival and differentiation . Additionally, it interacts with the inflammatory pathway by decreasing nuclear factor kappa B levels, reducing macrophage and microglial activation, and consequently reducing neuroinflammation .

Comparison with Similar Compounds

Leriglitazone hydrochloride is unique compared to other similar compounds due to its high brain penetration and favorable safety profile. Similar compounds include:

    Pioglitazone: The parent compound of leriglitazone, used primarily for the treatment of type 2 diabetes.

    Rosiglitazone: Another glitazone used for diabetes treatment but with different safety and efficacy profiles.

    Troglitazone: An older glitazone that was withdrawn from the market due to safety concerns.

Leriglitazone hydrochloride stands out due to its specific targeting of central nervous system diseases and its ability to cross the blood-brain barrier effectively .

Properties

IUPAC Name

5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S.ClH/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17;/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHOQYCDAHAMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146062-46-6
Record name 2,4-Thiazolidinedione, 5-[[4-[2-[5-(1-hydroxyethyl)-2-pyridinyl]ethoxy]phenyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146062-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leriglitazone hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LERIGLITAZONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN9K42SAM6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5-[4-[2-[5-(1-Hydroxyethyl)-2-pyridyl]ethoxy]benzyl]-2,4-thiazolidinedione (0.3 g) was dissolved in hydrogen chloride-ethanol (25%, 1 ml). The solution was stirred at room temperature for 30 minutes and precipitated crystals were filtered off. The crystals were recrystallized from ethanol to obtain 5-[4-[2-[5-(1-hydroxyethyl)-2-pyridyl]ethoxy]benzyl]-2,4-thiazolidinedione hydrochloride (0.21 g, yield: 62%) as colorless prisms, m.p. 212°-213° C.
Name
hydrogen chloride ethanol
Quantity
1 mL
Type
reactant
Reaction Step One

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